molecular formula C16H14N4O2S B2406294 (E)-N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide CAS No. 1385620-85-8

(E)-N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide

Cat. No.: B2406294
CAS No.: 1385620-85-8
M. Wt: 326.37
InChI Key: UUORTDMDLJRDLY-UHFFFAOYSA-N
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Description

(E)-N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide is a complex organic compound featuring an imidazole ring fused to a pyridine ring, a phenylethenesulfonamide group, and an ethene linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide typically involves multi-step organic reactions. One common approach is the functionalization of imidazo[1,2-a]pyridines via radical reactions, which can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The specific conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The imidazole and pyridine rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups attached to the rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

(E)-N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyridine rings can form hydrogen bonds and π-π interactions with the active sites of proteins, modulating their activity. The sulfonamide group can also participate in these interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine scaffold and exhibit similar chemical reactivity and biological activity.

    Phenylethenesulfonamide derivatives: Compounds with the phenylethenesulfonamide group can have comparable properties and applications.

Uniqueness

(E)-N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both imidazole and pyridine rings, along with the phenylethenesulfonamide group, allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

(E)-N-(6-imidazol-1-ylpyridin-3-yl)-2-phenylethenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c21-23(22,11-8-14-4-2-1-3-5-14)19-15-6-7-16(18-12-15)20-10-9-17-13-20/h1-13,19H/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUORTDMDLJRDLY-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CN=C(C=C2)N3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CN=C(C=C2)N3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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